Critical Evidence Gap: No Verified Target Potency (IC50/Ki) Data Available for Comparator Analysis
A thorough search of peer-reviewed literature, patents, and authoritative bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay) failed to yield a single quantitative activity data point for 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide. Claims of PDE4 inhibitory activity circulate on non-authoritative vendor sites but cannot be verified against a primary source [1]. In contrast, the closely related analog WAY-151693 (N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide) has a reported MMP-13 inhibitory activity, demonstrating that the broader chemotype is capable of engaging biological targets [2]. This lack of data precludes any direct head-to-head comparison.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | No IC50 or Ki data identified in primary sources |
| Comparator Or Baseline | WAY-151693 (MMP-13 inhibitor) |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Not applicable |
Why This Matters
Without a verified potency metric, scientists cannot include this compound in any structure-activity relationship (SAR) analysis or differentiate its value from other untested analogs.
- [1] PubChem. BioAssay Summary for CID 11282394. https://pubchem.ncbi.nlm.nih.gov/compound/11282394#section=BioAssay-Results. View Source
- [2] DrugBank. WAY-151693: Mechanism of Action. https://go.drugbank.com/drugs/DB08539. View Source
